molecular formula C17H25BO4 B8656567 methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate

methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate

Cat. No.: B8656567
M. Wt: 304.2 g/mol
InChI Key: ZUPFQMPCQVZORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate is a chemical compound with the molecular formula C14H19BO4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate typically involves the reaction of 2-isopropyl-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate is widely used in scientific research for its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Isopropyl pinacol borate

Uniqueness

Compared to similar compounds, methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate offers unique advantages such as higher stability and reactivity. Its specific structure allows for selective reactions, making it a preferred choice in complex organic syntheses .

Properties

Molecular Formula

C17H25BO4

Molecular Weight

304.2 g/mol

IUPAC Name

methyl 2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C17H25BO4/c1-11(2)14-10-12(8-9-13(14)15(19)20-7)18-21-16(3,4)17(5,6)22-18/h8-11H,1-7H3

InChI Key

ZUPFQMPCQVZORU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.